molecular formula C8H7FN2O2 B3380296 (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide CAS No. 1888389-19-2

(2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No. B3380296
M. Wt: 182.15 g/mol
InChI Key: RRBDCMDWXUILBY-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide, also known as FPHN, is a chemical compound that has been studied for its potential applications in scientific research. FPHN is a derivative of acetamide, and its unique structure has led to interest in its potential uses in various fields of study.

Mechanism Of Action

The mechanism of action of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in various disease states. It may also have antioxidant properties and act as a free radical scavenger.

Biochemical And Physiological Effects

(2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide is its potential as a selective inhibitor of specific enzymes involved in disease states. This could lead to the development of more targeted therapies with fewer side effects. However, one limitation is the lack of understanding of its mechanism of action, which could hinder its development as a therapeutic agent.

Future Directions

For the study of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide could include further investigation of its mechanism of action, as well as its potential applications in other fields of study, such as materials science and environmental chemistry. Additionally, further studies are needed to determine its safety and efficacy as a therapeutic agent.

Scientific Research Applications

(2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as an inhibitor of enzymes involved in various disease states, including cancer, inflammation, and neurodegeneration.

properties

IUPAC Name

(2E)-N-(3-fluorophenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBDCMDWXUILBY-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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